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Compound of Interest

Compound Name: 2-Fluoro-2-methylbutanoate

Cat. No.: B15496669

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of
modern medicinal chemistry and materials science. The unique physicochemical properties of
fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine
bond, can profoundly influence a molecule's biological activity, metabolic stability, and material
characteristics. This technical guide explores the potential research areas for fluorinated
butanoate derivatives, a promising class of compounds with diverse applications. By leveraging
the effects of fluorination on the four-carbon backbone of butanoic acid, researchers can unlock
novel therapeutic agents and advanced materials.

Physicochemical Properties of Fluorinated
Butanoate Derivatives

The position and number of fluorine atoms on the butanoate chain significantly alter its physical
and chemical properties. These modifications can influence lipophilicity, acidity, and reactivity,
which in turn affect the molecule's pharmacokinetic and pharmacodynamic profiles.

Below is a summary of available data on the physical properties of select fluorinated butanoate
derivatives. The data highlights the impact of fluorination on boiling point and density.
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Molecular o ]
Compound Molecular . Boiling Density
Structure Weight ( .
Name Formula Point (°C) (g/mL)
g/mol )
Ethyl CHsCH2CH:
CeH1202 116.16 121 0.879
butanoate COOCH2CHs3
Ethyl 4,4,4-
) CFsCH2CH:2C
trifluorobutan CeHoF302 170.13 127 1.16
OOCH2CHs
oate
Ethyl 2-
CHsCH2CHF
fluorobutanoa CeH11FO2 134.15
COOCH2CHs
te
Ethyl 2-
CHsCOCHFC
fluoro-3- CeHoFO3 148.13 183 1.181 at 25°C
OOCH2CHs
oxobutanoate

Data compiled from various sources. Missing data indicates information not readily available in

the public domain.

Synthesis of Fluorinated Butanoate Derivatives

The synthesis of fluorinated butanoates can be achieved through various methods, depending

on the desired position of the fluorine atom(s). Key strategies include nucleophilic and

electrophilic fluorination reactions.

General Experimental Protocols

2.1.1. Synthesis of a-Fluorinated Butanoate Esters via Electrophilic Fluorination

This protocol describes the direct fluorination of a silyl ketene acetal intermediate using an

electrophilic fluorine source like Selectfluor®.[1]

o Step 1: Formation of the Silyl Ketene Acetal. To a solution of the parent butanoate ester in an

anhydrous aprotic solvent (e.qg., tetrahydrofuran, THF), a strong, non-nucleophilic base such

as lithium diisopropylamide (LDA) is added dropwise at low temperature (e.g., -78 °C) under

an inert atmosphere (e.g., argon). After stirring for a period to allow for enolate formation, a
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silylating agent (e.qg., trimethylsilyl chloride, TMSCI) is added to trap the enolate as the silyl
ketene acetal.

o Step 2: Electrophilic Fluorination. The solution containing the in situ generated silyl ketene
acetal is then treated with an electrophilic fluorinating agent, such as N-
fluorobenzenesulfonimide (NFSI) or Selectfluor®. The reaction is typically stirred at low
temperature and gradually allowed to warm to room temperature.

o Step 3: Work-up and Purification. The reaction is quenched with a saturated aqueous
solution of ammonium chloride (NH4Cl). The aqueous layer is extracted with an organic
solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with
brine, dried over anhydrous sodium sulfate (NazS0a), filtered, and concentrated under
reduced pressure. The crude product is then purified by column chromatography on silica gel
to yield the a-fluorinated butanoate ester.

2.1.2. Synthesis of y-Fluorinated Butanoate Esters

The synthesis of y-fluorinated butanoates can be approached through nucleophilic substitution
or by using fluorinated building blocks.

e From a Hydroxy Precursor: A common strategy involves the conversion of a y-
hydroxybutanoate ester to a suitable leaving group (e.g., tosylate or mesylate) followed by
nucleophilic fluorination using a fluoride source like potassium fluoride (KF) or
tetrabutylammonium fluoride (TBAF).

e Using a Fluorinated Synthon: Alternatively, a fluorinated C1 or C2 synthon can be coupled
with an appropriate butanoate precursor through standard carbon-carbon bond-forming
reactions.

Characterization of Fluorinated Butanoate
Derivatives

Standard analytical techniques are employed to confirm the structure and purity of the
synthesized fluorinated butanoate derivatives.
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e Nuclear Magnetic Resonance (NMR) Spectroscopy: H, 13C, and *°F NMR are crucial for
structural elucidation. 1°F NMR is particularly valuable for confirming the presence and
chemical environment of the fluorine atoms.

o Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation
pattern of the compound.

« Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in
the molecule, such as the ester carbonyl group.

NMR Data for Select Fluorinated Butanoate Derivatives:

Compound Nucleus Chemical Shift (6) ppm
Ethyl 2-fluorobutanoate 1H Varian A-60[1]

13C Data not readily available

Ethyl 3-hydroxybutanoate 13C Sigma-Aldrich Co. LLC.[2]
Ethyl 4-aminobenzoate 13C SpectraBase[3]

Ethyl 4-bromobenzoate 1H Varian A-60[4]

Note: Detailed spectral data and coupling constants are available in the cited references.

Potential Research Areas and Applications

The unique properties imparted by fluorine make fluorinated butanoate derivatives attractive
candidates for a range of applications, particularly in drug discovery and materials science.

Medicinal Chemistry and Drug Development
4.1.1. Histone Deacetylase (HDAC) Inhibition

Butyric acid is a well-known short-chain fatty acid that acts as a pan-histone deacetylase
(HDAC) inhibitor.[5] HDACs are a class of enzymes that play a crucial role in gene expression
regulation, and their dysregulation is implicated in various diseases, including cancer. The
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inhibition of HDACSs leads to hyperacetylation of histones, resulting in a more open chromatin
structure and the transcription of tumor suppressor genes like p21.[5]

Fluorination of butanoate derivatives could enhance their potency and selectivity as HDAC
inhibitors. The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic
acid (or its ester prodrug), potentially leading to stronger interactions with the zinc ion in the
active site of HDAC enzymes.[6]

Quantitative Data on HDAC Inhibition:

Compound Target ICs0 Cell Line

HT-29 (human colon
Butyrate HDAC 0.09 mM ]
carcinoma)

Data from Waldecker et al. (2008).[7]
Signaling Pathway: HDAC Inhibition by Butyrate

The following diagram illustrates the mechanism of action of butyrate as an HDAC inhibitor,
leading to cell cycle arrest. Fluorinated butanoates are hypothesized to follow a similar
pathway, potentially with enhanced efficacy.
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4.1.2. Anticancer and Cytotoxic Activity

As potential HDAC inhibitors, fluorinated butanoate derivatives are promising candidates for
anticancer drug development. The cytotoxic effects of these compounds against various cancer
cell lines warrant thorough investigation. While specific ICso values for fluorinated butanoates
are not widely reported, the general principle of enhanced bioactivity through fluorination
suggests a fertile area for research.

Workflow for Cytotoxicity Screening:
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Experimental Workflow for Cytotoxicity Screening
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Cytotoxicity Screening Workflow
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4.1.3. Drug Delivery Systems

Fluorinated compounds are increasingly being explored for their utility in drug delivery systems.
The hydrophobic and lipophobic nature of highly fluorinated chains can be exploited to create
novel nanoformulations, such as emulsions and nanopatrticles, for targeted drug delivery.[8]
Fluorinated butanoate derivatives could be incorporated into these systems as either the
therapeutic agent or as a component of the delivery vehicle itself, potentially improving drug
solubility, stability, and release kinetics.[9]

Materials Science

The introduction of fluorine into butanoate derivatives can lead to materials with enhanced
thermal stability, chemical resistance, and unique surface properties.[10] Potential applications
in materials science include:

o Polymers and Coatings: Fluorinated butanoates can serve as monomers or additives in the
synthesis of fluoropolymers with tailored properties, such as low surface energy for anti-
fouling coatings or high thermal stability for advanced composites.

 Liquid Crystals: The polarity and steric profile of fluorinated butanoates could be leveraged in
the design of novel liquid crystalline materials with specific phase behaviors and electro-
optical properties.

o Lubricants: The low intermolecular forces characteristic of some fluorinated compounds
could make fluorinated butanoate derivatives suitable for use as high-performance lubricants
or additives.

Future Directions and Conclusion

The field of fluorinated butanoate derivatives presents a rich landscape for future research. Key
areas for further investigation include:

o Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive evaluation of
how the position and degree of fluorination on the butanoate scaffold affect HDAC inhibition
and cytotoxicity is needed. This will require the synthesis and biological testing of a diverse
library of these compounds.
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o Exploration of Other Biological Targets: Beyond HDACSs, fluorinated butanoates may interact
with other enzymes or receptors where butyrate or other short-chain fatty acids play a role.

» Development of Novel Synthesis Methodologies: Efficient and stereoselective methods for
the synthesis of complex fluorinated butanoate derivatives will be crucial for advancing
research in this area.

o Application in Advanced Materials: The potential of these compounds in materials science is
largely untapped and warrants further exploration, particularly in the development of
functional polymers and coatings.

In conclusion, fluorinated butanoate derivatives represent a versatile class of molecules with
significant potential in both medicinal chemistry and materials science. By systematically
exploring their synthesis, properties, and applications, researchers can unlock new
opportunities for the development of innovative therapeutics and advanced materials. The
foundation of knowledge on butyrate's biological activity, coupled with the known effects of
fluorination, provides a strong rationale for the continued investigation of these promising
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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